2-(Pyridin-2-ylthio)propan-1-amine
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Overview
Description
2-(Pyridin-2-ylthio)propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylthio)propan-1-amine typically involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine, which is then reacted with 1-bromo-2-propanamine under basic conditions to yield the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Pyridin-2-ylthio)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylthio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanamine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
2-(Pyridin-2-ylthio)ethanol: Contains a hydroxyl group instead of an amine, leading to variations in solubility and reactivity.
2-(Pyridin-2-ylthio)acetic acid: Features a carboxyl group, which alters its acidity and potential interactions with biological targets.
Uniqueness
The sulfur atom enhances the compound’s ability to coordinate with metal ions, while the amine group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H12N2S/c1-7(6-9)11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 |
InChI Key |
WEKVZXROOHTABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC1=CC=CC=N1 |
Origin of Product |
United States |
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